Cas no 59214-44-7 (2-Hydrazinyl-1H-imidazole)

2-Hydrazinyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-Hydrazinyl-1H-imidazole
- (1H-Imidazol-2-yl)hydrazine
- (1H-Imidazol-2-yl)-hydrazine
- 1H-imidazol-2-ylhydrazine
- 7-CHLORO-3-NITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE
- 2-IMIDAZOLYLHYDRAZINE
- AC1L5YK0
- NSC137978
- SureCN2981194
- SureCN6282426
- SB37837
- DB-072607
- 59214-44-7
- CS-0454009
- DTXSID70300640
- hydrazinoimidazole
- AKOS006228126
- NSC-137978
- 2-hydrazono-2,3-dihydro-1H-imidazole
-
- MDL: MFCD06797191
- インチ: InChI=1S/C3H6N4/c4-7-3-5-1-2-6-3/h1-2H,4H2,(H2,5,6,7)
- InChIKey: KRCJXGOZWLRNBO-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C(N1)NN
計算された属性
- せいみつぶんしりょう: 98.05938
- どういたいしつりょう: 98.059246208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 54.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 66.7Ų
じっけんとくせい
- PSA: 66.73
2-Hydrazinyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293099-1g |
(1H-Imidazol-2-yl)-hydrazine |
59214-44-7 | 95% | 1g |
$1545 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0028-5g |
(1H-Imidazol-2-yl)-hydrazine |
59214-44-7 | 95% | 5g |
33904.74CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0028-500mg |
(1H-Imidazol-2-yl)-hydrazine |
59214-44-7 | 95% | 500mg |
4655.75CNY | 2021-05-08 | |
Chemenu | CM311131-1g |
2-Hydrazinyl-1H-imidazole |
59214-44-7 | 95% | 1g |
$542 | 2021-08-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0028-250mg |
(1H-Imidazol-2-yl)-hydrazine |
59214-44-7 | 95% | 250mg |
2756.14CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0028-5g |
(1H-Imidazol-2-yl)-hydrazine |
59214-44-7 | 95% | 5g |
¥42670.43 | 2025-01-21 | |
eNovation Chemicals LLC | Y1293099-250mg |
(1H-Imidazol-2-yl)-hydrazine |
59214-44-7 | 95% | 250mg |
$525 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0028-100mg |
(1H-Imidazol-2-yl)-hydrazine |
59214-44-7 | 95% | 100mg |
¥2492.02 | 2025-01-21 | |
Ambeed | A843678-1g |
2-Hydrazinyl-1H-imidazole |
59214-44-7 | 95+% | 1g |
$1617.0 | 2024-04-18 | |
eNovation Chemicals LLC | Y1293099-50mg |
(1H-Imidazol-2-yl)-hydrazine |
59214-44-7 | 95% | 50mg |
$235 | 2025-02-20 |
2-Hydrazinyl-1H-imidazole 関連文献
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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2-Hydrazinyl-1H-imidazoleに関する追加情報
Introduction to 2-Hydrazinyl-1H-imidazole (CAS No. 59214-44-7)
2-Hydrazinyl-1H-imidazole, with the chemical formula C₃H₆N₄, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 59214-44-7, is a derivative of imidazole, a core structural motif found in numerous biologically active molecules. The presence of a hydrazine substituent at the 2-position of the imidazole ring imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is widely recognized for its role in various biological processes and is a key component in many pharmaceuticals, including antifungals, antivirals, and anticancer agents. The introduction of a hydrazine group at the 2-position of the imidazole ring enhances its reactivity, enabling diverse functionalization and interaction with biological targets. This structural feature has been leveraged in the design of novel compounds with potential therapeutic applications.
In recent years, 2-hydrazinyl-1H-imidazole has been studied extensively for its pharmacological profile. Its ability to act as a precursor in the synthesis of more complex molecules has made it an attractive intermediate in medicinal chemistry. Researchers have explored its potential in developing treatments for various diseases, including neurological disorders and inflammatory conditions. The compound's reactivity with biological molecules such as enzymes and receptors has been investigated, providing insights into its mechanism of action.
One of the most compelling aspects of 2-hydrazinyl-1H-imidazole is its role in the development of targeted therapies. The hydrazine moiety can participate in covalent bond formation with biomolecules, which is particularly useful in creating drugs that exhibit high selectivity and potency. This property has been exploited in the design of small-molecule inhibitors that disrupt specific disease pathways. For instance, studies have shown that derivatives of 2-hydrazinyl-1H-imidazole can interact with certain kinases and proteases, modulating their activity and potentially inhibiting tumor growth.
The synthesis of 2-hydrazinyl-1H-imidazole involves well-established organic chemistry techniques, including condensation reactions and cyclization processes. The compound can be prepared from commercially available precursors through multi-step synthetic routes that highlight the versatility of imidazole derivatives. Advances in synthetic methodologies have enabled the production of high-purity samples, facilitating detailed structural elucidation and pharmacological studies.
Recent research has also focused on the computational modeling of 2-hydrazinyl-1H-imidazole to predict its interactions with biological targets. Molecular docking studies have been conducted to identify potential binding sites on proteins relevant to disease pathways. These computational approaches complement experimental investigations by providing rapid screening tools for drug-like properties. The integration of experimental data with computational insights has accelerated the discovery process for novel therapeutic agents.
The pharmacokinetic properties of 2-hydrazinyl-1H-imidazole are another area of interest. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and safety profile. Preclinical studies have been performed to assess these parameters, providing valuable data for drug development pipelines. These studies have revealed important insights into the compound's behavior within biological systems and have guided modifications to improve its pharmacokinetic profile.
From a medicinal chemistry perspective, 2-hydrazinyl-1H-imidazole serves as a versatile building block for designing novel drug candidates. Its structural features allow for modifications at multiple positions, enabling fine-tuning of physicochemical properties such as solubility, bioavailability, and metabolic stability. By incorporating different substituents into the imidazole ring or appending functional groups to the hydrazine moiety, chemists can generate libraries of compounds with tailored pharmacological activities.
The potential applications of 2-hydrazinyl-1H-imidazole extend beyond oncology and inflammation research. It has been explored as a component in antimicrobial agents due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Additionally, its derivatives have shown promise as neuroprotective compounds, potentially benefiting patients with neurodegenerative diseases such as Alzheimer's or Parkinson's.
In conclusion,2-Hydrazinyl-1H-imidazole (CAS No. 59214-44-7) represents a fascinating compound with broad therapeutic implications. Its unique structural features make it an invaluable tool in drug discovery efforts across multiple disease areas. Continued research into this molecule will likely uncover new opportunities for therapeutic intervention and highlight its significance in modern medicinal chemistry.
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